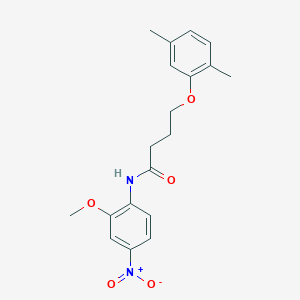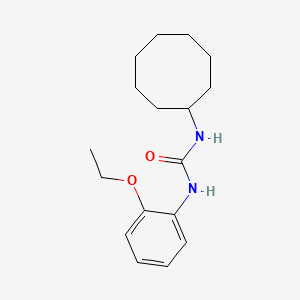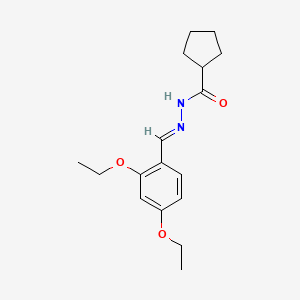![molecular formula C20H19NO6 B5195804 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole](/img/structure/B5195804.png)
5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole, also known as NBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting the COX enzyme, 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been shown to have a low toxicity profile, making it a promising candidate for further drug development.
実験室実験の利点と制限
One of the main advantages of 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole is its ease of synthesis, which makes it readily available for use in various lab experiments. In addition, 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been shown to exhibit a high degree of selectivity towards the COX enzyme, which reduces the risk of unwanted side effects. However, one of the main limitations of 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole. One potential direction is the development of new drugs based on 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole for the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease. Another potential direction is the synthesis of novel materials based on 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole for use in various applications, such as electronics and photonics. Finally, further research is needed to fully understand the mechanism of action of 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole and its potential applications in various fields.
合成法
5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole can be synthesized through a multistep process that involves the condensation of 2,5-dimethoxybenzaldehyde with 5-ethyl-2-furaldehyde, followed by nitration and reduction. The final product is obtained through a purification process that involves recrystallization and column chromatography.
科学的研究の応用
5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. In material science, 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic synthesis, 5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole has been used as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
5-[bis(5-ethylfuran-2-yl)methyl]-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-3-12-5-7-16(26-12)20(17-8-6-13(4-2)27-17)14-9-18-19(25-11-24-18)10-15(14)21(22)23/h5-10,20H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGFFXMZRKCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)
![4-cyano-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B5195751.png)
![11-(5-ethyl-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5195755.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5195760.png)
![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)
![N,N-diethyl-N'-methyl-N'-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B5195776.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5195785.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5195794.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)



